
TMCB
描述
Tetramethylcyclobutanedione (TMCB), a cyclic diketone with the molecular formula C₈H₁₂O₂, is a critical intermediate in synthesizing 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO), a monomer for high-performance polyesters. This compound is typically synthesized via dimerization of dimethylketene under inert gas or from isobutyryl chloride using triethylamine as an acid scavenger . Its hydrogenation to CBDO is pivotal for producing eco-friendly polyesters with enhanced thermal stability, chemical resistance, and mechanical properties compared to traditional materials like bisphenol-A-based polymers .
CBDO’s cis-trans isomer ratio (ideally ~1.1:1) directly impacts polyester performance, making this compound hydrogenation efficiency and selectivity critical . Industrially, this compound hydrogenation employs transition-metal catalysts, with Ru-based systems demonstrating superior activity at lower temperatures (120°C) compared to Cu-Zn catalysts (180°C) .
准备方法
四甲基环丁烷-1,3-二酮的合成涉及几个步骤。一种常见的制备方法是从异丁酸或异丁酸酐的热裂解开始,生成二甲基乙烯基酮。 然后,该中间体发生二聚反应,形成四甲基环丁烷-1,3-二酮 。 反应条件通常涉及高温和催化剂的存在,以促进二聚反应过程。
化学反应分析
四甲基环丁烷-1,3-二酮会发生各种化学反应,包括氢化、氧化和取代。一个值得注意的反应是四甲基环丁烷-1,3-二酮的催化氢化,生成 2,2,4,4-四甲基-1,3-环丁二醇 (CBDO)。 该反应通常在 120°C、4 MPa 和 1 小时的条件下,使用钌-锡双金属催化剂进行 。 该反应的选择性很高,顺反比为 1.11,选择性为 73.5% .
科学研究应用
Key Properties
- Molecular Weight : 534.82 Da
- Chemical Formula : C₁₁H₉Br₄N₃O₂
- Selectivity : More selective than other inhibitors like DMAT (with K_i values of 0.25 μM for CK2 vs. higher values for PIM1, HIPK2, and DYRK1a) .
Inhibition of Tumor Growth
This compound has been studied for its role in inhibiting tumor growth through the modulation of CK2 activity. Research indicates that this compound can induce apoptosis in cancer cells by decreasing the expression of anti-apoptotic proteins such as cIAP2 .
Case Study: HeLa Cells
In a study involving HeLa cells, treatment with this compound resulted in a dose-dependent decrease in cIAP2 expression, indicating its potential to enhance apoptotic pathways in cancer cells .
Modulation of NF-κB Signaling
This compound has also been shown to modulate NF-κB signaling pathways, which are often hyperactivated in cancers. In one study, this compound reduced phosphorylation levels of NF-κB at specific serine residues (S529 and S536), thereby impacting its transcriptional activity .
Data Table: Effects on NF-κB Signaling
Treatment | NF-κB S529 Phosphorylation | NF-κB S536 Phosphorylation | GPx1 Expression |
---|---|---|---|
Control | High | High | Low |
This compound | Decreased | Decreased | Increased |
Neuroprotection
This compound's ability to inhibit CK2 has implications for neuroprotection. In models of oxidative stress-induced damage, this compound was found to enhance the expression of antioxidant proteins like GPx1 while reducing harmful phosphorylation events associated with cell death .
Case Study: Clasmatodendritic Degeneration
In a model studying clasmatodendritic degeneration in astrocytes, this compound treatment led to increased GPx1 levels and reduced AKT-mediated phosphorylation events that contribute to cell death .
Data Table: Neuroprotective Effects
Treatment | GPx1 Expression | AKT S473 Phosphorylation | Outcome |
---|---|---|---|
Control | Low | High | Cell Death |
This compound | High | Reduced | Neuroprotection |
作用机制
四甲基环丁烷-1,3-二酮通过选择性抑制 CK2 和 ERK8 发挥作用。 CK2 是一种丝氨酸/苏氨酸激酶,在各种细胞过程中起着至关重要的作用,包括细胞周期调节、凋亡和 DNA 修复 。 通过抑制 CK2,四甲基环丁烷-1,3-二酮会破坏这些过程,导致癌细胞的细胞周期停滞和凋亡 。 ERK8 是丝裂原活化蛋白激酶 (MAPK) 家族的成员,参与调节细胞增殖和分化 。 四甲基环丁烷-1,3-二酮对 ERK8 的抑制会影响这些通路,进一步促使其潜在的治疗效果 .
相似化合物的比较
Catalytic Hydrogenation Performance
TMCB’s hydrogenation efficiency depends on catalyst composition and reaction conditions. Below is a comparative analysis of key catalytic systems:
Table 1: Catalytic Performance of this compound Hydrogenation Catalysts
Key Findings :
- Ru–Sn Bimetallic Catalysts: Achieve 100% conversion with 73.5% selectivity and optimal cis-trans ratios (~1.11) due to Ru⁰ nanoparticle dispersion and Sn’s electronic promotion .
- Cu-Zn Catalysts : Require higher temperatures (180°C) but offer superior selectivity (95.5%) at the cost of slower reaction kinetics .
- Monometallic Ru Catalysts: Exhibit full this compound conversion but lower selectivity (70.4%) compared to bimetallic systems, highlighting Sn’s role in suppressing side reactions .
Metal Chelation Efficiency
This compound’s metal-chelating properties are critical for environmental applications like heavy-metal adsorption. Compared to similar adsorbents like MCB (modified carbon-based materials), this compound demonstrates distinct advantages:
Table 2: Adsorption Efficiency of this compound vs. MCB
Parameter | This compound (0.18 mm) | MCB | Reference |
---|---|---|---|
Zn(II) Removal (%) | 92 | 85 | |
Cd(II) Removal (%) | 88 | 80 | |
Optimal Particle Size | 0.18 mm | 0.21 mm |
Mechanistic Insights :
- FTIR analysis reveals this compound’s hydroxyl (3251 cm⁻¹) and carbonyl (1736 cm⁻¹) groups coordinate with Zn(II)/Cd(II), enabling efficient chelation .
- Smaller particle sizes (0.18 mm) maximize surface-active sites, enhancing adsorption kinetics .
Biochemical Activity as a Kinase Inhibitor
This compound (CAS: 905105-89-7) serves as a dual kinase inhibitor, targeting CK2 and MAPK15 with high selectivity:
Table 3: Biochemical Activity of this compound vs. Other Inhibitors
Target | This compound (Ki) | DMAT (Ki) | Selectivity Over Other Kinases | Reference |
---|---|---|---|---|
CK2 | 0.25 μM | 0.14 μM | >34-fold vs. PIM1, HIPK2, DYRK1a | |
MAPK15 | N/A | N/A | Modulates downstream signaling pathways |
Key Advantages :
- CK2 Inhibition : this compound’s selectivity profile (Ki = 0.25 μM) surpasses DMAT’s broad kinase activity, reducing off-target effects .
生物活性
Tetramethylcyclobutane-1,3-dione (TMCB) is an organic compound recognized for its unique chemical structure and significant biological activity. This article explores the biological properties, particularly its role as a dual kinase inhibitor, its effects on cancer cell lines, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclobutane ring with two carbonyl groups, which contributes to its reactivity and biological activity. The compound is primarily studied for its inhibitory effects on specific kinases that play crucial roles in cellular signaling pathways.
Kinase Inhibition
This compound functions as a dual inhibitor of:
- Casein Kinase 2 (CK2)
- Extracellular Signal-Regulated Kinase 8 (ERK8)
The half-maximal inhibitory concentration (IC50) for both kinases is approximately 0.5 µM , indicating potent inhibitory effects. This dual inhibition suggests this compound's potential utility in cancer therapy, especially in tumors where CK2 and ERK8 are dysregulated.
Cytotoxic Effects
Studies have demonstrated that this compound exhibits cytotoxic activity against various human cancer cell lines, including:
- Breast cancer cells
- Prostate cancer cells
- Lung cancer cells
These findings underscore this compound's potential as an anti-cancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.
Research Findings
A summary of key research findings related to this compound is presented in the table below:
Case Study 1: Cancer Cell Line Sensitivity
In a study examining the sensitivity of various cancer cell lines to this compound, researchers found that certain breast cancer cell lines showed significant growth inhibition when treated with this compound. The results indicated that this compound could induce apoptosis in these cells, making it a candidate for further clinical development.
Case Study 2: Dual Kinase Inhibition Mechanism
Another study focused on the mechanism by which this compound inhibits CK2 and ERK8. It was observed that this compound disrupts the phosphorylation processes mediated by these kinases, leading to altered cellular proliferation pathways. This study provided insights into how this compound might be utilized in combination therapies targeting multiple signaling pathways involved in tumor growth.
常见问题
Q. Basic: What are the established synthetic routes for TMCB, and how do they compare in terms of scalability and byproduct management?
This compound (2,2,4,4-tetramethyl-1,3-cyclobutanedione) is synthesized via two primary routes:
- Acid chloride method : Using isobutyryl chloride with triethylamine as an acid scavenger. While efficient, this method generates large amounts of triethylamine hydrochloride byproducts, complicating purification .
- Diketene ester pyrolysis : Inert gas-assisted thermal decomposition of dimethylketene esters under high pressure. This method requires specialized equipment and yields lower conversion rates .
Methodological guidance :
- For lab-scale synthesis, the acid chloride route is preferred due to simplicity.
- For industrial applications, optimize pyrolysis conditions (e.g., gas flow rates, temperature gradients) to mitigate equipment constraints .
Q. Basic: What characterization techniques are critical for verifying this compound purity and structural integrity?
Key techniques include:
- X-ray diffraction (XRD) : Confirms crystalline structure.
- Gas chromatography-mass spectrometry (GC-MS) : Detects volatile byproducts.
- Nuclear magnetic resonance (NMR) : Validates molecular structure via characteristic proton shifts (e.g., methyl groups at δ 1.2–1.4 ppm) .
Best practices :
- Cross-validate purity using multiple methods (e.g., XRD + NMR).
- For catalytic studies, supplement with BET surface area analysis to assess catalyst-TMCB interactions .
Q. Advanced: How do Ru–Sn bimetallic catalysts influence the selectivity and cis-trans isomer ratio in this compound hydrogenation to CBDO?
Ru–Sn/γ-Al₂O₃ catalysts optimize CBDO yield by balancing active-site density and metal synergy:
- Optimal ratio : Ru/Sn = 1:1 achieves 73.5% CBDO selectivity and a cis-trans ratio of 1.11 at 120°C and 4 MPa .
- Mechanistic insight : Sn promotes Ru nanoparticle dispersion, increasing active sites while suppressing over-hydrogenation .
Experimental design :
- Use H₂-TPR and XPS to confirm Ru–Sn electronic interactions.
- Vary Ru loading (1–5 wt%) and Sn ratios (0.5:1–2:1) to map activity-selectivity trade-offs .
Q. Advanced: How to resolve contradictions in catalytic performance data when altering Ru/Sn ratios or reaction temperatures?
Discrepancies often arise from:
- Non-linear active-site formation : Excess Sn (>1:1) blocks Ru sites, reducing activity .
- Thermodynamic vs. kinetic control : Higher temperatures (>120°C) favor thermodynamically stable trans-CBDO but accelerate side reactions .
Resolution strategies :
- Conduct time-resolved XRD to track catalyst structural changes during reaction cycles.
- Perform Arrhenius analysis to decouple temperature effects on activation energy and selectivity .
Q. Advanced: What methodologies validate this compound’s selectivity as a CK2 inhibitor, and how can off-target kinase interactions be minimized?
This compound’s selectivity (Ki = 0.25 μM for CK2 vs. >8 μM for PIM1/HIPK2) is assessed via:
- Kinase activity assays : Measure IC₅₀ values using ATP-competitive luminescence assays.
- Structural modeling : Identify steric clashes with non-target kinases (e.g., DYRK1a’s larger active site) .
Optimization tips :
- Introduce methyl groups to this compound’s benzimidazole core to enhance CK2 binding.
- Use CRISPR-edited kinase knockouts to confirm target specificity .
Q. Advanced: How to design experiments that maximize CBDO yield while minimizing diol degradation or oligomerization byproducts?
Critical parameters :
- Solvent choice : Tetrahydrofuran (THF) stabilizes intermediates better than polar solvents.
- Reactor configuration : Continuous-flow systems reduce residence time, limiting side reactions .
Protocol refinement :
- Monitor reaction progress via in-situ FTIR to detect early-stage byproducts.
- Apply DoE (Design of Experiments) to optimize pressure (2–6 MPa), H₂ flow rate, and catalyst recycling .
Q. Advanced: What statistical approaches are recommended for analyzing variability in catalytic performance across batch syntheses?
- Multivariate regression : Correlate catalyst preparation variables (e.g., calcination temperature, immersion time) with CBDO yield.
- Principal component analysis (PCA) : Identify latent factors (e.g., Sn oxidation state) affecting reproducibility .
Reporting standards :
- Include error bars for triplicate experiments.
- Disclose catalyst batch numbers and aging effects in supplementary data .
属性
IUPAC Name |
2-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br4N3O2/c1-17(2)11-16-9-7(14)5(12)6(13)8(15)10(9)18(11)3-4(19)20/h3H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAOTASRLQMKBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(N1CC(=O)O)C(=C(C(=C2Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br4N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677589 | |
Record name | [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905105-89-7 | |
Record name | [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。